

Reactivity comparison of "Ethyl 4isopropylthiazole-2-carboxylate" with other esters

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Compound of Interest

Compound Name:

Ethyl 4-isopropylthiazole-2carboxylate

Cat. No.:

B131312

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A Comparative Guide to the Reactivity of Ethyl 4isopropylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of **Ethyl 4-isopropylthiazole-2-carboxylate** with other common esters, namely Ethyl Acetate and Ethyl Benzoate. The comparison is based on established principles of organic chemistry and supported by experimental data from analogous compounds. This document aims to provide a comprehensive resource for predicting and understanding the chemical behavior of this thiazole-derived ester in various reaction conditions crucial for drug development and synthetic chemistry.

Executive Summary

Ethyl 4-isopropylthiazole-2-carboxylate is anticipated to exhibit a higher reactivity towards nucleophilic acyl substitution compared to both ethyl acetate and ethyl benzoate. This increased reactivity is primarily attributed to the electron-withdrawing nature of the thiazole ring, which enhances the electrophilicity of the ester's carbonyl carbon. However, the steric hindrance introduced by the isopropyl group at the 4-position of the thiazole ring is expected to



moderately attenuate this reactivity. This guide will delve into the theoretical basis for this comparison and provide standardized experimental protocols to quantify these reactivity differences.

Theoretical Framework for Reactivity Comparison

The reactivity of an ester in nucleophilic acyl substitution reactions, such as hydrolysis, aminolysis, and reduction, is predominantly influenced by two key factors:

- Electronic Effects: Electron-withdrawing groups attached to the acyl portion of the ester increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The thiazole ring, being a heteroaromatic system containing an electronegative nitrogen atom, acts as an effective electron-withdrawing group.[1][2][3] This effect is expected to render the carbonyl carbon of **Ethyl 4-isopropylthiazole-2-carboxylate** more electrophilic than that of ethyl acetate (with an electron-donating methyl group) and ethyl benzoate (with a phenyl group that can donate electron density through resonance).
- Steric Effects: The accessibility of the carbonyl carbon to the incoming nucleophile is crucial. Bulky substituents near the reaction center can physically obstruct the nucleophile's approach, thereby slowing down the reaction rate.[4][5][6][7] The isopropyl group on the thiazole ring of the target molecule introduces more steric bulk compared to the methyl group in ethyl acetate and the planar phenyl group in ethyl benzoate. This steric hindrance will likely counteract the electronic activation to some extent.

Based on these principles, a qualitative reactivity trend can be predicted:

Ethyl 4-isopropylthiazole-2-carboxylate > Ethyl Benzoate > Ethyl Acetate

Quantitative Data Comparison (Hypothetical)

While direct experimental kinetic data for **Ethyl 4-isopropylthiazole-2-carboxylate** is not readily available in the literature, we can extrapolate from data on structurally similar compounds to provide a hypothetical comparison. For instance, kinetic studies on the hydrolysis of ethyl nicotinate, another heterocyclic ester, show it to be more reactive than simple alkyl esters under similar conditions.[8][9][10] The following table presents a hypothetical comparison of second-order rate constants (k) for the base-catalyzed hydrolysis of the three esters at 25°C.



Ester	Structure	Predicted Relative Rate Constant (k)	Key Influencing Factors
Ethyl 4- isopropylthiazole-2- carboxylate		High	Activating: Strong electron-withdrawing effect of the thiazole ring. Deactivating: Steric hindrance from the isopropyl group.
Ethyl Benzoate		Intermediate	Activating: Phenyl group is somewhat electron-withdrawing by induction. Deactivating: Resonance donation from the phenyl ring.
Ethyl Acetate		Low	Deactivating: Electron-donating effect of the methyl group. Minimal steric hindrance.

Experimental Protocols for Reactivity Determination

To empirically validate the predicted reactivity, the following detailed experimental protocols can be employed.

Hydrolysis Rate Determination (via Titration)

This method follows the progress of the reaction by titrating the amount of carboxylic acid produced over time.

Materials:

- Ester (Ethyl 4-isopropylthiazole-2-carboxylate, Ethyl Acetate, Ethyl Benzoate)
- Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)



- Standardized Hydrochloric Acid (HCI) solution (e.g., 0.1 M)
- Phenolphthalein indicator
- Thermostatic water bath
- Pipettes, burettes, conical flasks, and stopwatches

Procedure:

- Equilibrate separate solutions of the ester and the NaOH in the thermostatic water bath to the desired reaction temperature (e.g., 25°C).
- Initiate the reaction by mixing known volumes of the ester and NaOH solutions. Start the stopwatch immediately.
- At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot)
 of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standard HCl solution.
- Titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as an indicator.
- The concentration of the ester remaining at each time point can be calculated from the amount of NaOH consumed.
- Plot the appropriate concentration-time relationship (e.g., 1/[Ester] vs. time for a secondorder reaction) to determine the rate constant (k).

Aminolysis Rate Determination (via 1H NMR Spectroscopy)

This method allows for the in-situ monitoring of the reaction progress by observing the changes in the proton NMR signals of the reactants and products.[11][12][13][14][15][16]

Materials:



- Ester
- Amine (e.g., benzylamine)
- Deuterated solvent (e.g., CDCl3 or DMSO-d6)
- NMR spectrometer
- NMR tubes

Procedure:

- Prepare a solution of the ester in the deuterated solvent in an NMR tube.
- Acquire a 1H NMR spectrum of the starting material.
- Add a known amount of the amine to the NMR tube to initiate the reaction.
- Immediately begin acquiring 1H NMR spectra at regular time intervals.
- Integrate the characteristic signals of the ester (e.g., the -OCH2CH3 protons) and the amide product.
- The relative integrals will correspond to the molar ratio of the species in the mixture at each time point.
- Plot the concentration of the ester versus time to determine the reaction rate and rate constant.

Reduction Monitoring (via GC-MS)

Gas chromatography-mass spectrometry can be used to monitor the disappearance of the ester and the appearance of the corresponding alcohol product.[17][18][19]

Materials:

- Ester
- Reducing agent (e.g., Sodium Borohydride, NaBH4)[20][21][22][23][24]



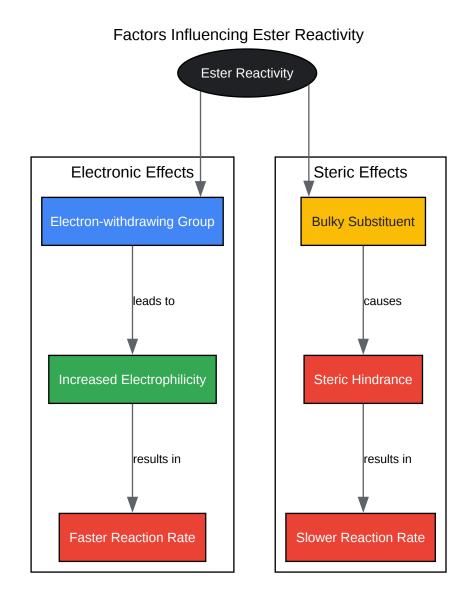
- Anhydrous solvent (e.g., ethanol or THF)
- Internal standard
- GC-MS instrument

Procedure:

- Prepare a standard solution of the ester and the expected alcohol product with an internal standard for calibration.
- Set up the reduction reaction in a flask with the ester and solvent.
- Add the reducing agent to initiate the reaction.
- At various time points, withdraw a small aliquot of the reaction mixture and quench it (e.g., with a dilute acid).
- Extract the organic components and prepare the sample for GC-MS analysis.
- Inject the sample into the GC-MS and quantify the amounts of ester and alcohol by comparing their peak areas to that of the internal standard.
- Plot the concentration of the ester as a function of time to determine the reaction rate.

Visualizing Reaction Pathways and Workflows Signaling Pathway of Reactivity Factors



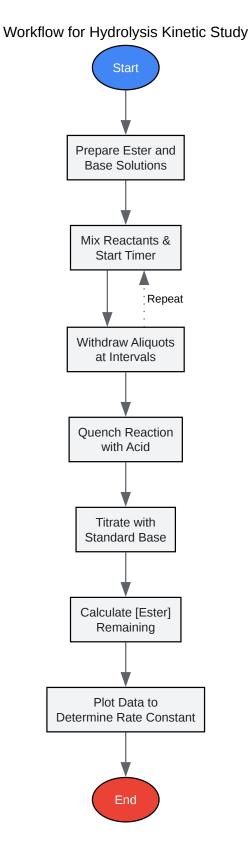


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Caption: Logical relationship of factors affecting ester reactivity.

Experimental Workflow for Hydrolysis Kinetics





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Caption: Experimental workflow for determining hydrolysis kinetics.



Conclusion

The presence of the electron-withdrawing thiazole ring is predicted to make **Ethyl 4-isopropylthiazole-2-carboxylate** a more reactive ester than both ethyl acetate and ethyl benzoate. While the isopropyl group will introduce some steric hindrance, the electronic effect is expected to be the dominant factor. The provided experimental protocols offer robust methods for quantitatively determining the reactivity of this and other esters, enabling informed decisions in synthetic planning and drug development. This guide serves as a foundational resource for researchers working with this important class of heterocyclic compounds.

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